2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid
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Overview
Description
2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid is a complex organic compound that falls under the category of eicosanoids. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids and play crucial roles in various physiological and pathological processes . This compound is characterized by its long carbon chain and the presence of a cyclohexylamino group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Plays a role in cell signaling and regulation of physiological processes.
Medicine: Potential therapeutic applications due to its involvement in inflammation and immune responses.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, influencing various cellular processes such as inflammation, cell growth, and immune responses . The compound may bind to receptors on cell surfaces, triggering a cascade of intracellular events that modulate gene expression and protein activity.
Comparison with Similar Compounds
Similar Compounds
Arachidonic Acid: A polyunsaturated fatty acid involved in the biosynthesis of eicosanoids.
Eicosapentaenoic Acid (EPA): An omega-3 fatty acid that serves as a precursor for anti-inflammatory eicosanoids.
Dihomo-gamma-linolenic Acid (DGLA): An omega-6 fatty acid that also contributes to eicosanoid production.
Uniqueness
2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid is unique due to its specific structure, which includes a cyclohexylamino group. This structural feature imparts distinct chemical properties and biological activities, differentiating it from other eicosanoids.
Properties
CAS No. |
93904-73-5 |
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Molecular Formula |
C28H51NO3 |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
(E)-2-[2-(cyclohexylamino)-2-oxoethyl]icos-2-enoic acid |
InChI |
InChI=1S/C28H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-25(28(31)32)24-27(30)29-26-22-19-17-20-23-26/h21,26H,2-20,22-24H2,1H3,(H,29,30)(H,31,32)/b25-21+ |
InChI Key |
QZAJAODKUPHNHJ-NJNXFGOHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C(\CC(=O)NC1CCCCC1)/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=C(CC(=O)NC1CCCCC1)C(=O)O |
Origin of Product |
United States |
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